Cas no 4105-38-8 (2',3',5'-Tri-O-acetyluridine)
2',3',5'-Tri-O-acetyluridine Chemical and Physical Properties
Names and Identifiers
-
- 2',3',5'-Tri-O-acetyluridine
- 2',3',5'-Triacetyluridine
- 1-((2R,3R,4R,5R)-3,4-Diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 2’,3’,5’-Triacetylur
- 2’,3’,5’-Triacetyluridine
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
- 2',3',5'-O-triacetyluridine
- 2',3',5'-Tri0acetyluridine
- 2',3',5'-Tri-O-acety
- 2',3',5'-Tri-O-acetyl-rU
- 2',3',5'-trioacetyluridine
- 2`,3`,5`-Tracetyluridine
- 2`,3`,5`-Triacetyluridine
- O2',O3',O5'-triacetyl-uridine
- TAU
- Tri-O-acetyl uridine
- Uridine 2',3',5'-Triacetate
- Uridine triacetate
- Vistonuridine
- 2,3,5-Tri-O-acetyluridine
- (2S,3S,4S,5S)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
- CID 124300592
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyldiacetate
- RG 2133
- 1-((2R,3R,4R,5R)-3,4-Diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)tetrahydrofuran-2-yl)pyrimid
- Q22075857
- Triacetyluridine
- 4105-38-8
- MLS006009982
- Vistogard
- Vistogard (TN)
- AKOS015964563
- uridine-triacetate
- DB09144
- RG2133
- MFCD00023795
- C15H18N2O9
- s6484
- 2 inverted exclamation mark ,3 inverted exclamation mark ,5 inverted exclamation mark -Triacetyluridine
- EINECS 223-881-5
- AUFUWRKPQLGTGF-FMKGYKFTSA-N
- 2WP61F175M
- UNII-2WP61F175M
- Xuriden (TN)
- Uridine triacetate (USAN/INN)
- Uridinetriacetate
- SY004945
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- URIDINE TRIACETATE [USAN]
- 2',3',5'-Tri-O-acetyluridine, >=98%
- NS00047457
- PN 401
- SCHEMBL871011
- [(2R,3R,4R,5S)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- Uridine, 2,3,5-triacetate
- Uridine triacetate [USAN:INN]
- CHEBI:90914
- PN-401
- Tri-O-acetyluridine
- PN401
- DTXSID40961409
- D09985
- A825419
- EN300-7359679
- Xuriden
- Uridine 2',3',5'-triacetate;2',3',5'-Triacetyluridine
- NSC788948
- [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate
- CHEMBL2107381
- URIDINE TRIACETATE [WHO-DD]
- URIDINE TRIACETATE [MI]
- CS-D1799
- SMR004701034
- URIDINE TRIACETATE [INN]
- URIDINE TRIACETATE [ORANGE BOOK]
- J-700012
- RG-2133
- NSC-788948
- HY-14905
- 2',3',5'-Tri-O-acetyl uridine
- BRD-K18323388-001-01-1
- 2a(2),3a(2),5a(2)-Tri-O-acetyluridine
-
- MDL: MFCD00023795
- Inchi: 1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1
- InChI Key: AUFUWRKPQLGTGF-FMKGYKFTSA-N
- SMILES: O1[C@H]([C@@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)N1C=CC(NC1=O)=O
Computed Properties
- Exact Mass: 370.10100
- Monoisotopic Mass: 370.10123016 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 660
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 138
- Molecular Weight: 370.31
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: 127.0 to 131.0 deg-C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.552
- Solubility: Soluble in chloroform (50 mg/ml).
- PSA: 142.99000
- LogP: -1.13950
- pka: 9.39±0.10(Predicted)
2',3',5'-Tri-O-acetyluridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
2',3',5'-Tri-O-acetyluridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135132-5g |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | ≥99% | 5g |
¥35.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135132-100g |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | ≥99% | 100g |
¥512.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135132-25g |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | ≥99% | 25g |
¥135.90 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S6484-25mg |
uridine triacetate |
4105-38-8 | 99.95% | 25mg |
¥795.24 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007076-100g |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | 98% | 100g |
¥768 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007076-25g |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | 98% | 25g |
¥219 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007076-5g |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | 98% | 5g |
¥32 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007076-500g |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | 98% | 500g |
¥2137 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37120-100g |
Uridine triacetate |
4105-38-8 | 97% | 100g |
¥593.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37120-25g |
Uridine triacetate |
4105-38-8 | 97% | 25g |
¥161.0 | 2023-09-06 |
2',3',5'-Tri-O-acetyluridine Suppliers
2',3',5'-Tri-O-acetyluridine Related Literature
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G. T. Rogers,T. L. V. Ulbricht J. Chem. Soc. C 1969 2450
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Colin B. Reese Org. Biomol. Chem. 2005 3 3851
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Grazyna Wenska,Katarzyna Taras-Goslinska,Piotr Filipiak,Gordon L. Hug,Bronislaw Marciniak Photochem. Photobiol. Sci. 2008 7 250
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Ronald Grigg,Elghareeb E. Elboray,Sunisa Akkarasamiyo,Nutthawat Chuanopparat,H. Ali Dondas,Hussien H. Abbas-Temirek,Colin W. G. Fishwick,Moustafa F. Aly,Boonsong Kongkathip,Ngampong Kongkathip Chem. Commun. 2016 52 164
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Vipin K. Maikhuri,Jyotirmoy Maity,Smriti Srivastava,Ashok K. Prasad Org. Biomol. Chem. 2022 20 9522
Additional information on 2',3',5'-Tri-O-acetyluridine
2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8): An Overview of Its Properties and Applications in Chemical Biology and Pharmaceutical Research
2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8) is a versatile compound that has gained significant attention in the fields of chemical biology and pharmaceutical research. This compound, also known as 2',3',5'-tri-O-acetyluridine, is a derivative of uridine, a fundamental component of RNA. The acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar imparts unique chemical properties that make it valuable for various applications, including nucleoside analog synthesis, RNA modification, and drug development.
The structure of 2',3',5'-Tri-O-acetyluridine is characterized by a uracil base attached to a ribose sugar, with acetyl groups at the 2', 3', and 5' positions. This modification enhances the stability and solubility of the molecule, making it suitable for use in organic synthesis and biochemical assays. The compound is often used as an intermediate in the synthesis of modified nucleosides and nucleotides, which are essential for studying RNA structure and function.
Recent advancements in chemical biology have highlighted the importance of 2',3',5'-Tri-O-acetyluridine in understanding RNA modifications. For instance, a study published in Nature Chemical Biology demonstrated that 2',3',5'-Tri-O-acetyluridine can be used to synthesize modified RNA molecules that exhibit enhanced stability and improved binding affinity to target proteins. These modified RNAs have potential applications in gene therapy and RNA interference (RNAi) technologies.
In pharmaceutical research, 2',3',5'-Tri-O-acetyluridine has been explored as a precursor for developing novel antiviral agents. A study in Journal of Medicinal Chemistry reported that derivatives of 2',3',5'-Tri-O-acetyluridine show promising antiviral activity against several RNA viruses, including influenza and hepatitis C. The acetylation of the ribose sugar enhances the lipophilicity of the molecule, facilitating its cellular uptake and increasing its efficacy as an antiviral agent.
Beyond its use in antiviral research, 2',3',5'-Tri-O-acetyluridine has also been investigated for its potential in cancer therapy. A recent study published in Cancer Research demonstrated that certain derivatives of 2',3',5'-Tri-O-acetyluridine can selectively inhibit cancer cell proliferation by interfering with RNA processing pathways. This finding opens new avenues for developing targeted therapies that exploit specific vulnerabilities in cancer cells.
The synthesis of 2',3',5'-Tri-O-acetyluridine typically involves multi-step reactions starting from uridine or uracil. The key steps include protection of the hydroxyl groups with acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound can then be further modified or used directly in various applications. The purity and quality of 2',3',5'-Tri-O-acetyluridine are crucial for its effectiveness in research and development processes.
In conclusion, 2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8) is a valuable compound with diverse applications in chemical biology and pharmaceutical research. Its unique chemical properties make it an essential tool for studying RNA modifications, developing antiviral agents, and exploring new cancer therapies. As research continues to advance, the importance of 2',3',5'-Tri-O-acetyluridine is likely to grow, contributing to significant breakthroughs in these fields.
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